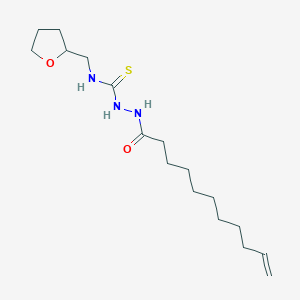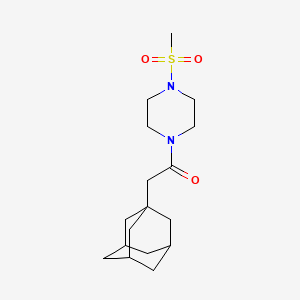![molecular formula C19H21N3O3S B4716567 ethyl 4-({[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4716567.png)
ethyl 4-({[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Ethyl 4-({[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}amino)benzoate, commonly known as EPPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a thiosemicarbazone derivative and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of EPPB is not fully understood, but it has been suggested that EPPB exerts its effects by interacting with various cellular targets such as enzymes and proteins. EPPB has been shown to inhibit the activity of enzymes such as cathepsin B and carbonic anhydrase, which are involved in cancer progression and infectious diseases. EPPB has also been shown to interact with proteins such as α-synuclein, which is involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
EPPB has been shown to exhibit various biochemical and physiological effects. In cancer cells, EPPB has been shown to induce apoptosis by activating caspase-3 and caspase-9. EPPB has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In infectious diseases, EPPB has been shown to inhibit the growth of Mycobacterium tuberculosis and Leishmania donovani by disrupting their metabolic pathways. In neurodegenerative disorders, EPPB has been shown to reduce oxidative stress and inflammation by inhibiting the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity in various scientific research fields. However, EPPB has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of EPPB. One direction is to further elucidate its mechanism of action and cellular targets. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to evaluate its potential use in the treatment of neurodegenerative disorders. Finally, the development of new EPPB derivatives with improved solubility and potency is an important future direction.
Aplicaciones Científicas De Investigación
EPPB has been studied for its potential applications in various scientific research fields such as cancer, infectious diseases, and neurodegenerative disorders. In cancer research, EPPB has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. EPPB has also been studied for its potential use in the treatment of infectious diseases such as tuberculosis and leishmaniasis. In neurodegenerative disorders, EPPB has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
ethyl 4-[(3-phenylpropanoylamino)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-2-25-18(24)15-9-11-16(12-10-15)20-19(26)22-21-17(23)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,21,23)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNYMRHTQRHVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4716496.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716504.png)

![1-(4-chlorophenyl)-8-methoxy-N,N-dimethyldibenzo[b,d]furan-3-amine](/img/structure/B4716520.png)
![ethyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4716528.png)

![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4716543.png)
![9-ethyl-3-{[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4716554.png)
amino]benzoic acid](/img/structure/B4716570.png)

![4-[2-(2,5-dichlorophenoxy)butanoyl]morpholine](/img/structure/B4716581.png)

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4716584.png)